Uridine-2-13C is a stable isotope-labeled form of uridine, a nucleoside composed of a uracil base and a ribose sugar. The incorporation of the carbon-13 isotope at the second carbon position of the ribose moiety allows for enhanced analytical techniques, particularly in nuclear magnetic resonance (NMR) spectroscopy. This compound is significant in biochemical research, particularly in studies involving RNA and metabolic pathways.
Uridine-2-13C can be synthesized through various methods, including enzymatic pathways and chemical synthesis. It is often derived from natural sources or synthesized using labeled precursors such as glucose or uracil, allowing for the tracking of metabolic processes in vivo and in vitro.
Uridine-2-13C falls under the category of isotope-labeled nucleosides. These compounds are crucial for metabolic tracing and structural analysis in molecular biology and biochemistry.
The synthesis of Uridine-2-13C can be achieved through several approaches:
The technical aspects of these synthesis methods often involve multiple steps, including protection-deprotection strategies to ensure that specific functional groups remain intact during the labeling process. For instance, a common approach involves using 2'-O-protected ribose derivatives that can be selectively modified to introduce the carbon-13 label at desired positions .
The molecular structure of Uridine-2-13C consists of a ribose sugar with a carbon-13 isotope at the second carbon position (C2) and a uracil base. The incorporation of the carbon-13 isotope alters the molecular mass but does not significantly change the chemical properties of uridine.
The molecular formula for Uridine is C9H11N2O6, while for Uridine-2-13C, it becomes C9H10^{13}C N2O6 due to the substitution at C2. The presence of carbon-13 allows for unique NMR signals that can be utilized to study molecular interactions and dynamics.
Uridine-2-13C participates in various biochemical reactions analogous to those involving natural uridine. These include phosphorylation reactions leading to the formation of uridine monophosphate, diphosphate, and triphosphate forms.
The reactions involving Uridine-2-13C are typically monitored using NMR spectroscopy due to the distinct spectral characteristics imparted by the carbon-13 label. This enables researchers to trace metabolic pathways and understand enzyme kinetics more effectively.
The mechanism by which Uridine-2-13C acts in biological systems primarily involves its role as a substrate in nucleotide synthesis pathways. Upon phosphorylation, it contributes to RNA synthesis, where it is incorporated into RNA strands during transcription.
Studies have shown that the incorporation of carbon isotopes like 13C can significantly enhance our understanding of metabolic fluxes within cells, providing insights into cellular processes such as energy metabolism and nucleotide turnover .
Uridine-2-13C is typically a white crystalline powder that is soluble in water. Its melting point and solubility characteristics are similar to those of natural uridine.
Uridine-2-13C is extensively used in scientific research for:
The Kiliani-Fischer synthesis serves as the foundational method for introducing carbon-13 at the C2´ position of uridine. This approach strategically modifies the classic carbohydrate chain elongation protocol to incorporate ¹³C at the earliest synthetic stage. The process initiates with the condensation of potassium [¹³C]cyanide (K¹³CN) with D-erythrose, producing an epimeric mixture of D-[1-¹³C]ribose and D-[1-¹³C]arabinose with >90% isotopic incorporation efficiency [1]. A pivotal advancement in this workflow is the application of samarium ion-exchange chromatography (Sm³⁺) for high-resolution separation of ribose and arabinose epimers. This rare-earth metal chromatography exploits subtle differences in the coordination chemistry of sugar epimers, achieving near-baseline separation critical for obtaining chirally pure precursors [1].
The isolated D-[1-¹³C]arabinose undergoes a Ni(II)-diamine complex-mediated isomerization (using nickel chloride and TEMED) to yield D-[2-¹³C]ribose. This transformation proceeds via a reversible ring-opening mechanism where the nickel complex stabilizes a reactive acyclic intermediate, enabling C1→C2 ¹³C migration. Subsequent Vorbrüggen glycosylation couples the labeled ribose with a silylated uracil derivative, forming the N-glycosidic bond with controlled β-stereoselectivity. Finally, regioselective phosphorylation at the 5´-position yields Uridine-2´-¹³C with >98% isotopic purity [1] [4].
Table 1: Efficiency Metrics of Kiliani-Fischer Modifications for Uridine-2´-¹³C Synthesis
Synthetic Stage | Key Modification | Isotopic Yield | Purity Enhancement |
---|---|---|---|
K¹³CN + D-erythrose condensation | Optimized cyanide stoichiometry | 92-95% | Epimeric ratio 1:1 |
Sm³⁺ chromatography | Samarium ion-loaded resin | 85% recovery | >99% anomeric purity |
Ni(II)-mediated isomerization | TEMED-stabilized complex | 78-82% | C2 epimer content <2% |
Vorbrüggen glycosylation | Trimethylsilyl triflate catalysis | 88% | β:α ratio >20:1 |
T7 RNA polymerase-mediated transcription offers a rapid route to labeled RNAs but faces inherent limitations for uridine-2´-¹³C incorporation. The enzyme´s 5´-initiation bias (requiring guanosine/adenosine starters) and sequence-dependent heterogeneity restrict labeling position flexibility. Furthermore, nucleotide scrambling during transcription can dilute isotopic enrichment to 85-90%, insufficient for sensitive NMR applications [4] [8].
The PLOR (Position-Specific Labeling of RNA) method partially addresses these constraints through an interrupted enzymatic synthesis. In this hybrid approach, T7 RNA polymerase elongation is paused at predetermined sites by omitting specific NTPs. Uridine-2´-¹³C triphosphate is introduced exclusively during the "rescue" step where elongation resumes. However, PLOR cannot label uridines within homopolymeric sequences (e.g., UUU tracts) due to the enzyme´s inability to stall at identical consecutive residues. Yields plummet to <15% for 50-nt RNAs due to cumulative inefficiencies at each stalling step [4] [8].
Solid-phase chemical synthesis bypasses enzymatic limitations entirely. Using 2´-cyanoethoxymethyl (CEM)-protected phosphoramidites of uridine-2´-¹³C, stepwise coupling efficiencies reach >99.5% per cycle, enabling synthesis of 60-80 nt RNAs. The CEM group´s minimal steric hindrance and rapid fluoride-mediated deprotection (using TBAF) allow significantly longer sequences than traditional 2´-O-TBDMS chemistry. A 63-nt murine leukemia virus pseudoknot RNA was synthesized with site-specific uridine-2´-¹³C labeling at position 17, confirmed via FT-ICR mass spectrometry with <2 ppm mass accuracy [8].
Chemoenzymatic ligation strategies combine chemical precision with enzymatic scalability: A short uridine-2´-¹³C-containing fragment is chemically synthesized, then ligated to enzymatically produced RNA segments using T4 RNA ligase. This achieves 95% positional fidelity in 30-50 nt contexts but suffers from ligation yields dropping below 40% for triple-segment assemblies [4].
Scaling uridine-2´-¹³C synthesis presents multifaceted challenges. Precursor cost amplification is the primary constraint: K¹³CN costs ~$2,500/g, and multi-step purification losses compound expenses. The Kiliani-Fischer route requires 11 steps from K¹³CN to purified uridine-2´-¹³C, with cumulative yield rarely exceeding 15% at >100 mg scale [1] [6].
Bacterial mass cultivation with ¹³C-glucose offers theoretical scalability but introduces isotopic dilution. Escherichia coli metabolically distributes ¹³C into all nucleotide positions, necessitating complex downstream isolation. Chromatographic separation of uridine from other pyrimidines requires multi-column cascades (e.g., anion-exchange → hydrophobic interaction → size exclusion), reducing recovery to 40-60% even with optimized protocols [6].
Phosphoramidite synthesis for solid-phase approaches consumes ~50 mg of uridine-2´-¹³C per 1 μmol RNA synthesis scale. At current yields, producing 1 mol of phosphoramidite would demand 200 mol of K¹³CN, creating unsustainable costs for structural biology labs. Semi-continuous Kiliani cycling improves precursor utilization: Unreacted arabinose from each batch is recycled into subsequent Ni(II)-isomerization steps, boosting overall ¹³C utilization from 22% to 68% [1] [8].
Table 2: Cost Structure Analysis for Large-Scale Uridine-2´-¹³C Production
Production Method | Key Cost Driver | Cost per mmol | Scale Limitation |
---|---|---|---|
Kiliani-Fischer chemical | K¹³CN + purification solvents | $142,000 | Sm³⁺ resin capacity |
Bacterial mass cultivation | ¹³C-glucose + separation losses | $86,000 | Uridine-specific isolation |
Chemoenzymatic (PLOR) | Stoichiometric T7 RNA polymerase | $210,000 | Enzyme inactivation |
Solid-phase precursor | Anhydrous conditions + amidite | $305,000 | Multi-step phosphitylation |
Achieving >98% isotopic purity demands orthogonal purification cascades. Ion-exchange chromatography remains indispensable: Samarium(III)-loaded columns resolve D-[1-¹³C]ribose from arabinose with 0.2 min retention time differences at analytical scale. For nucleotide-level purification, anion-exchange HPLC (Q Sepharose HP) with triethylammonium bicarbonate gradients (50 mM → 1.2 M) separates uridine-2´-¹³C from unlabeled isoforms with 1.05 resolution [1] [4].
Reverse-phase HPLC employing C18 columns and ion-pairing agents (e.g., 50 mM ammonium acetate/acetonitrile) provides complementary selectivity. The ¹³C-induced hydrophobicity shift enables baseline separation of uridine-2´-¹³C (tᵣ=12.3 min) from natural uridine (tᵣ=11.9 min) at preparative scale. Combining this with size-exclusion chromatography (Superdex 30) removes truncated RNA fragments post-solid-phase synthesis, crucial for eliminating deletion sequences that compromise NMR data quality [8].
Mass-directed purification represents the gold standard: Preparative LC-MS systems (e.g., Agilent 1260-6130) divert fractions based on real-time mass detection of m/z 245.08 [M+H]⁺ for uridine-2´-¹³C versus 244.07 for unlabeled uridine. This achieves >99.5% isotopic purity but at 30-40% recovery due to stringent collection windows [6].
Quality control requires two-dimensional validation:
Table 3: Orthogonal Quality Control Techniques for Uridine-2´-¹³C
Analytical Method | Target Parameter | Acceptance Criterion |
---|---|---|
¹³C-NMR (D₂O, 150 MHz) | Isotopic enrichment at C2´ | δ 90.5 ppm, FWHM ≤5 Hz |
LC-HRMS (ESI-QTOF) | Molecular ion accuracy | m/z 245.0844 ± 0.0008 [M+H]⁺ |
MS/MS fragmentation | ¹³C positional integrity | m/z 97.03 (C2´-containing fragment) |
Anion-exchange HPLC | Radiochemical purity | Single peak, Rₛ ≥1.5 vs. uridine |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0